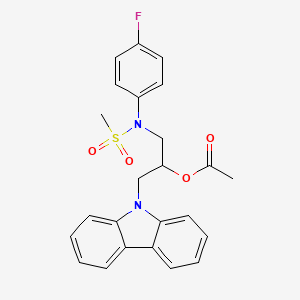
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate is a complex organic compound that features a carbazole moiety, a fluorophenyl group, and a sulfonamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through a series of cyclization reactions starting from aniline derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using 4-fluorobenzyl chloride as a reagent.
Sulfonamide Linkage Formation: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride derivative.
Acetylation: The final step involves acetylation of the hydroxyl group using acetic anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
化学反応の分析
Types of Reactions
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate can undergo various types of chemical reactions:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carbazole-3,6-dione.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
科学的研究の応用
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate depends on its application:
Medicinal Chemistry: It may interact with specific receptors or enzymes in the body, modulating their activity. The carbazole moiety is known to interact with serotonin receptors, which could be a potential target.
Materials Science: In OLEDs, the compound can act as an electron transport material, facilitating the movement of electrons through the device.
類似化合物との比較
Similar Compounds
1-(9H-carbazol-9-yl)-3-(N-(4-chlorophenyl)methylsulfonamido)propan-2-yl acetate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
1-(9H-carbazol-9-yl)-3-(N-(4-methylphenyl)methylsulfonamido)propan-2-yl acetate: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
1-(9H-carbazol-9-yl)-3-(N-(4-fluorophenyl)methylsulfonamido)propan-2-yl acetate is unique due to the presence of the fluorophenyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in the development of pharmaceuticals or electronic materials.
特性
IUPAC Name |
[1-carbazol-9-yl-3-(4-fluoro-N-methylsulfonylanilino)propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17(28)31-20(16-27(32(2,29)30)19-13-11-18(25)12-14-19)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,20H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPQEAZIFRWVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)CN(C4=CC=C(C=C4)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R,3s,5S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2649726.png)
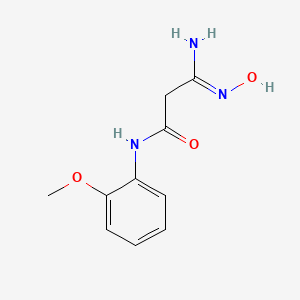
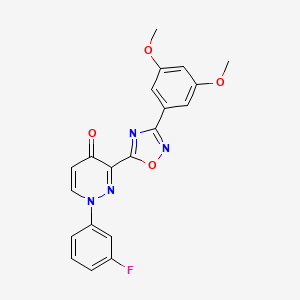
![N-[(1R,5S)-3-(3,4-Dihydro-2H-thiochromene-4-carbonyl)-3-azabicyclo[3.1.0]hexan-1-yl]prop-2-enamide](/img/structure/B2649729.png)
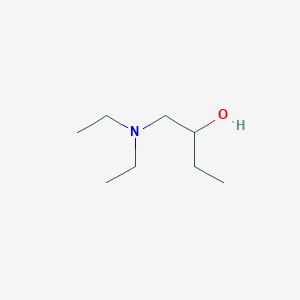
![{4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2649732.png)
![(Z)-ethyl 4-((4-((3-(2-methoxy-2-oxoethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2649734.png)
![6-Cyclopropyl-2-{[1-(pyridine-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2649736.png)

![diethyl 2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2649740.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2649741.png)
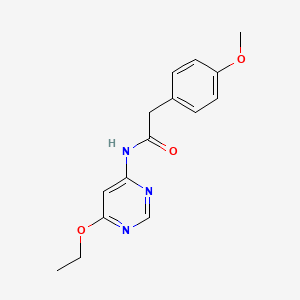
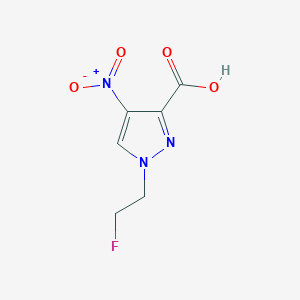
![2-(4-fluorophenyl)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2649747.png)
